4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4
Description
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 (CAS: 2089333-13-9) is a deuterated derivative of 4-(6-nitro-3-pyridinyl)piperazine, where four hydrogen atoms at the 2,2,6,6 positions of the piperazine ring are replaced with deuterium. This modification is strategically designed to enhance metabolic stability and alter physicochemical properties, leveraging the kinetic isotope effect of deuterium . The compound features a nitro group at the 6-position of the pyridine ring, which influences electronic distribution and intermolecular interactions.
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3,3,5,5-tetradeuterio-1-(6-nitro-3-pyridinyl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2/i3D2,4D2 |
InChI Key |
UBCDLQPOKISIDX-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Nucleophilic Aromatic Substitution with Deuterated Piperazine
The primary route involves coupling 3-chloro-6-nitropyridine with deuterated piperazine (piperazine-2,2,6,6-d4) via nucleophilic aromatic substitution (SNAr).
Reaction Conditions
- Solvent : n-Butanol or acetonitrile.
- Temperature : 95–130°C under nitrogen.
- Molar Ratio : Excess piperazine (2:1) ensures high conversion.
- Deuterated Precursor : Piperazine-2,2,6,6-d4 dihydrochloride (CAS: 849482-21-9) serves as the deuterium source.
Procedure
Post-Synthetic Deuteration of Piperazine Intermediates
Deuterium incorporation can occur after forming the non-deuterated piperazine-nitropyridine intermediate.
Catalytic Hydrogenation with Deuterium Gas
- Substrate : 4-(6-Nitro-3-pyridinyl)-piperazine.
- Conditions :
- Mechanism : H/D exchange at the α-positions of the piperazine ring via metal-catalyzed C–H activation.
Deuteration Efficiency : 95–98%.
Reduction with Sodium Borodeuteride (NaBD4)
- Substrate : 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine.
- Procedure :
Optimization Strategies
Solvent and Base Selection
Analytical Validation
Challenges and Solutions
Competing Side Reactions
Comparative Analysis of Methods
| Method | Yield | Deuteration (%) | Cost | Scalability |
|---|---|---|---|---|
| SNAr with d4-Piperazine | 92% | 99 | High | Moderate |
| Catalytic H/D Exchange | 85% | 98 | Moderate | High |
| NaBD4 Reduction | 78% | 95 | Low | Low |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 6-position of the pyridine ring strongly activates the adjacent positions for SNAr reactions. This enables substitution with nucleophiles such as amines or alkoxides under mild conditions.
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Piperidine | 6-Piperidino-3-pyridinyl-piperazine-d4 | 72% | |
| NaH, THF, 0°C → RT | Methoxide | 6-Methoxy-3-pyridinyl-piperazine-d4 | 65% |
Mechanistic Insight :
The nitro group withdraws electron density via resonance, polarizing the C–NO₂ bond and facilitating attack by nucleophiles at the 2- or 4-positions of the pyridine ring . Deuterium substitution on the piperazine ring minimally impacts reaction rates due to the distal positioning relative to the reactive site.
Nitro Group Reduction
The nitro group undergoes reduction to an amine under catalytic hydrogenation or chemical reduction conditions.
Deuterium Effect :
Deuteration at the piperazine 2,2,6,6 positions slightly slows reaction kinetics (kH/kD ≈ 1.2–1.5) due to secondary isotope effects.
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation and acylation reactions.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Chloroacetonitrile | N-(Cyanomethyl)-piperazine-d4 derivative | 68% | |
| N-Acylation | Acetyl chloride | N-Acetyl-piperazine-d4 derivative | 81% |
Key Observation :
Deuteration does not sterically hinder N-functionalization but may alter solubility profiles in polar solvents.
Coupling Reactions
The pyridine ring participates in cross-coupling reactions after nitro-to-halogen conversion.
| Coupling Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-3-pyridinyl-piperazine-d4 | 60% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl-piperazine-d4 derivatives | 55% |
Limitation :
Direct coupling of the nitro-substituted compound is challenging; halogenation (e.g., NO₂ → Br) is often required .
Nitroso Derivative Formation
Oxidation of the piperazine ring generates nitroso intermediates, critical for Palbociclib-d4 synthesis.
| Oxidation Method | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| NaNO₂, HCl, 0°C | HNO₂ | 1-Nitroso-piperazine-d4 derivative | 45% |
Application :
Nitroso derivatives serve as intermediates in selective CDK4/6 inhibitors, enabling deuterium tracing in pharmacokinetic studies.
Scientific Research Applications
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 has several applications in scientific research:
Pharmacokinetics: Used as a tracer in metabolic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Biological Studies: Employed in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Utilized in the design and synthesis of new therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Industrial Applications: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The piperazine ring can interact with receptors or enzymes, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-(5-Nitropyridin-2-yl)piperazine (CAS: 82205-58-1)
- Structure : Differs in nitro group position (5-nitro vs. 6-nitro on pyridine) and lacks deuterium.
- Non-deuterated piperazine may exhibit faster metabolic clearance .
4-(4-Nitrophenyl)piperazinium Salts
- Structure : Nitro group on a phenyl ring instead of pyridine; often protonated (piperazinium form) with counterions like hydrogen succinate.
- Impact : The phenyl ring is less electron-deficient than pyridine, affecting solubility and ionic interactions. Protonation enhances water solubility but reduces membrane permeability .
Piperazinylquinoxaline Derivatives
- Structure: Piperazine linked to quinoxaline cores with spacers (e.g., ethylene or methylene groups).
- Impact: Spacers increase solubility (e.g., 80 μM at pH 6.5) by modulating pKa of piperazine nitrogens (~6–7 vs. ~3.8 for direct attachment). Direct attachment of piperazine to aromatic systems (e.g., quinolone) reduces solubility .
Physicochemical Properties
| Property | 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 | 1-(5-Nitropyridin-2-yl)piperazine | 4-(4-Nitrophenyl)piperazinium Salts | Piperazinylquinoxalines (e.g., 8ac) |
|---|---|---|---|---|
| Molecular Weight | ~290 (estimated) | 224.22 | ~300–350 (varies with counterion) | ~400–450 |
| Solubility | Moderate (inferred from deuterium effects) | Low (non-deuterated, hydrophobic) | High (ionic form) | 60–80 μM (pH 6.5) |
| pKa (Piperazine N) | Slightly higher due to deuterium | ~7–8 (non-deuterated) | ~8–9 (protonated) | 6–7 (with ethylene spacer) |
| Metabolic Stability | Enhanced (deuterium slows CYP450 oxidation) | Lower | Moderate (depends on counterion) | Variable (spacer-dependent) |
Biological Activity
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is a deuterated derivative of piperazine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C9H9F3N2O2
- Molecular Weight : 234.175 g/mol
- CAS Number : 2089333-08-2
- SMILES Notation : CCOC(=O)c1cnc(nc1C)C(F)(F)F
- IUPAC Name : Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes.
- Enzymatic Pathways : The compound has been shown to influence several key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Bacillus subtilis | 7 |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP | 10.20 |
| T47-D | 1.33 |
| PC-3 | 3.29 |
These results suggest that the compound may induce apoptosis in hormone-dependent cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of piperazine derivatives, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .
- Cytotoxicity in Cancer Models : Another research focused on the cytotoxicity of piperazine derivatives in various cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptotic pathways in LNCaP and T47-D cells .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with DNA and inhibits critical cellular pathways involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
